Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11NO3S/c1-3-10-8(11)6-4-5-7(14-6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
XEHLXQDAPCSTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(S1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl isocyanate. One common method includes the reaction of methyl thiophene-2-carboxylate with ethyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Thiophene-2-carboxylate Derivatives and Their Properties
Key Findings :
Electronic Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Ethylcarbamoyl provides moderate electron-withdrawing effects while enabling hydrogen bonding, making it suitable for biological interactions.
Steric and Solubility Profiles :
- Bulky substituents (e.g., 4-hydroxyphenyl in ) may limit membrane permeability but improve target specificity.
- Alkyl groups (e.g., methoxymethyl in ) enhance lipophilicity, whereas piperazinyl groups () improve water solubility.
Synthetic Flexibility :
- Bromo-substituted derivatives () are pivotal in cross-coupling reactions for constructing complex architectures.
- Boronate esters (e.g., Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) thiophene-2-carboxylate ) enable Suzuki-Miyaura couplings, a feature absent in ethylcarbamoyl derivatives.
Stability and Reactivity
- Hydrolytic Stability : Methyl esters (common in all compounds) are prone to hydrolysis under basic conditions, but electron-withdrawing groups (e.g., sulfonyl in ) accelerate this process.
- Thermal Stability : Aryl-substituted derivatives () exhibit higher thermal stability compared to aliphatic carbamoyl groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with the Gewald reaction to form the thiophene core. Subsequent steps include amidation (e.g., introducing the ethylcarbamoyl group) and esterification. For example, analogous thiophene derivatives are synthesized using ethyl cyanoacetate and sulfur under basic conditions to form intermediates, followed by functionalization with carbamoyl groups . Key reagents include acetoacetanilide derivatives and catalysts like POCl₃ in DMF for amidation .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and functional groups. For example, methyl ester protons typically appear at δ 3.8–4.0 ppm, while thiophene ring protons show splitting patterns dependent on substitution .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M⁺]) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate ester and carbamoyl groups .
Q. What are the common reactivity patterns of this compound?
- Methodological Answer :
- Ester Hydrolysis : Reacts with aqueous NaOH to form carboxylic acid derivatives.
- Amide Functionalization : The ethylcarbamoyl group can undergo nucleophilic substitution or participate in hydrogen bonding, influencing biological interactions .
- Electrophilic Aromatic Substitution : Thiophene’s aromaticity allows halogenation or nitration at specific positions, guided by directing effects of existing substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Control : Maintaining 60–80°C during the Gewald reaction minimizes side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .
- Catalyst Use : Lewis acids like ZnCl₂ improve cyclization in thiophene ring formation .
- Purification : Column chromatography with hexane/ethyl acetate gradients isolates high-purity product .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Comparative Analysis : Cross-reference with analogous compounds. For example, methyl ester shifts in similar thiophenes range from δ 3.7–4.2 ppm; deviations may indicate steric effects or hydrogen bonding .
- 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity and rule out impurities .
- Computational Validation : DFT calculations predict NMR chemical shifts, aiding structural assignment .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethylcarbamoyl with methyl or aryl groups) .
- Biological Assays : Test analogs in vitro for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive intermediates .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Reactor Design : Continuous flow systems improve heat and mass transfer for exothermic steps like amidation .
- Purification at Scale : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
